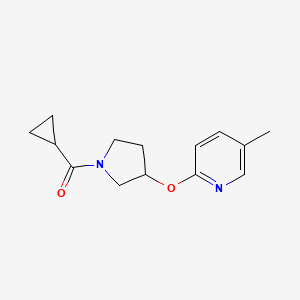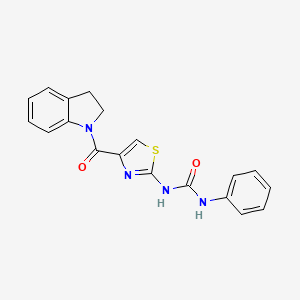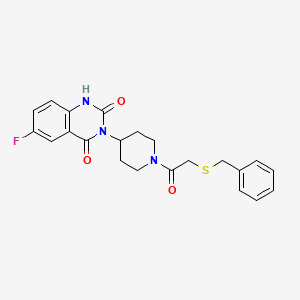
3-(1-(2-(benzylthio)acetyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3-(1-(2-(benzylthio)acetyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione is a novel chemical compound that has been synthesized for scientific research purposes. This compound has shown promising results in various scientific studies and has the potential to be used in the development of new drugs.
科学的研究の応用
Luminescent Properties and Electron Transfer
This compound is part of a broader class of chemicals that have been studied for their luminescent properties and potential for photo-induced electron transfer. For example, naphthalimides with piperazine substituents, which share structural similarities, demonstrate fluorescence quantum yields and charge separation energies indicative of their potential in photophysical applications. Such properties make them suitable for investigation in optical materials and sensors, showcasing how modifications to the piperazine core can influence luminescent behavior (Gan et al., 2003).
Antitubercular Activity
The 2,4-diaminoquinazoline class, closely related to the compound , has been identified as a promising inhibitor of Mycobacterium tuberculosis growth. A study exploring this class for tuberculosis drug discovery found that certain structural components significantly impact biological activity, offering insights into the design of new antitubercular agents. These findings highlight the potential of quinazoline derivatives in developing treatments for tuberculosis (Odingo et al., 2014).
Fluorescent Probing and Sensing
Derivatives of naphthalimides, which are structurally related to the compound of interest, have been utilized as fluorescent probes for bioimaging and sensing applications. For instance, a study synthesized long-chain 1-(2-methoxyphenyl)piperazine derivatives with environment-sensitive fluorescent moieties for high-affinity binding to 5-HT1A receptors. These compounds' fluorescence properties make them valuable tools for visualizing receptor sites, indicating the potential utility of related quinazoline derivatives in fluorescent labeling and cellular imaging (Lacivita et al., 2009).
Anticancer Research
The derivatives of quinolinedione, such as PT-262, derived from similar structural frameworks, have shown significant anticancer activities. Studies demonstrate that these compounds induce cell death in lung carcinoma cells through mechanisms independent of the p53 pathway, inhibiting ERK and CDC2 phosphorylation. This suggests that quinazoline derivatives could serve as a basis for developing new anticancer drugs with specific molecular targets (Hsu et al., 2008).
特性
IUPAC Name |
3-[1-(2-benzylsulfanylacetyl)piperidin-4-yl]-6-fluoro-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O3S/c23-16-6-7-19-18(12-16)21(28)26(22(29)24-19)17-8-10-25(11-9-17)20(27)14-30-13-15-4-2-1-3-5-15/h1-7,12,17H,8-11,13-14H2,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEIJDPKUGAKXET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(C=CC(=C3)F)NC2=O)C(=O)CSCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

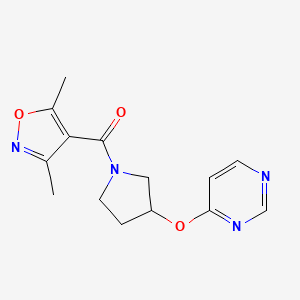
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-((5-phenylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2530309.png)
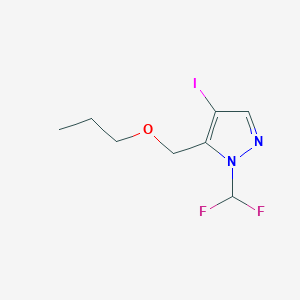
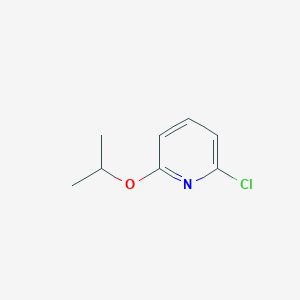

![4-[(2-chlorophenyl)methylsulfanyl]spiro[1H-quinazoline-2,1'-cyclohexane]](/img/structure/B2530314.png)
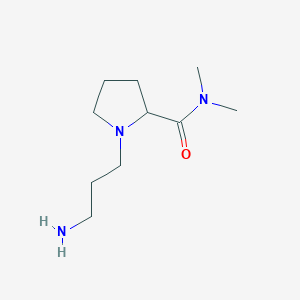
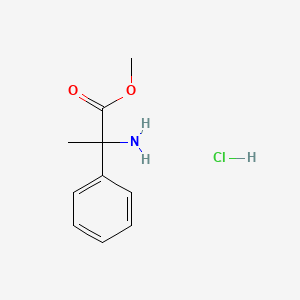
![7-chloro-4-propyl-1-((3-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2530319.png)


![2,4,7-Trimethyl-6-[2-(4-phenylpiperazin-1-yl)ethyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2530326.png)
